molecular formula C13H15N3O2S2 B5292082 N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide

N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide

Cat. No. B5292082
M. Wt: 309.4 g/mol
InChI Key: LSBXWLOLDIKGGS-UHFFFAOYSA-N
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Description

N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide, commonly known as BMT-2, is a chemical compound that has been extensively researched for its potential therapeutic applications. BMT-2 belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of BMT-2 is not fully understood. However, it has been hypothesized that BMT-2 works by inhibiting the activity of certain enzymes involved in the progression of diseases such as cancer and neurodegenerative disorders. BMT-2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMT-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. BMT-2 has also been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of BMT-2 is its potential as a therapeutic agent for various diseases. However, there are limitations to using BMT-2 in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on BMT-2. One direction is to further investigate its potential as an anticancer agent. Another direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's. Additionally, further research is needed to understand its mechanism of action and to develop more effective methods of administration.

Synthesis Methods

The synthesis of BMT-2 involves the reaction of 2-amino-5-(benzylthiomethyl)-1,3,4-thiadiazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography. The yield of BMT-2 obtained from this method is typically around 50%.

Scientific Research Applications

BMT-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. BMT-2 has also been shown to have potential in treating diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-18-7-11(17)14-13-16-15-12(20-13)9-19-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBXWLOLDIKGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(S1)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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